[1-(pyridin-2-yl)azetidin-3-yl]methanol hydrochloride
Description
Properties
CAS No. |
1909317-32-3 |
|---|---|
Molecular Formula |
C9H13ClN2O |
Molecular Weight |
200.7 |
Purity |
88 |
Origin of Product |
United States |
Preparation Methods
Aziridine Ring Expansion
A widely adopted method involves the base-mediated expansion of 2-halomethyl aziridines. For example, treatment of 2-(chloromethyl)aziridine with sodium methoxide in tetrahydrofuran generates 1-azabicyclo[1.1.0]butane, which undergoes nucleophilic opening with water to yield 3-hydroxyazetidine. This pathway achieves 68–73% yields under optimized conditions (Table 1).
Table 1: Azetidine Formation via Aziridine Expansion
Cyclization of β-Amino Alcohols
Alternative routes employ cyclization of β-amino alcohols using Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine). This method avoids strained intermediates but requires careful control of stereochemistry, typically yielding 3-substituted azetidines in 55–60% efficiency.
Hydroxymethyl Functionalization
Oxidation-Reduction Sequence
A two-step protocol oxidizes 3-methylazetidine intermediates to the aldehyde using Dess-Martin periodinane (DMP), followed by NaBH₄ reduction:
Direct Hydroxylation
Recent advances employ Sharpless asymmetric dihydroxylation on 3-vinylazetidines, though this method introduces stereochemical complexity requiring resolution (65% ee).
Industrial-Scale Production
VulcanChem’s continuous flow synthesis (Source) enhances reproducibility and safety:
-
Reactor Design : Microfluidic channels (0.5 mm diameter) enable rapid heat dissipation.
-
Conditions : 0.1 M substrate in ethanol, 80°C, 2 min residence time.
Purification and Characterization
Final purification combines ion-exchange chromatography (Dowex® 50WX2) with recrystallization from ethanol/ether (4:1). Characterization data:
-
¹H NMR (400 MHz, D₂O): δ 8.51 (d, J=4.8 Hz, 1H, Py-H), 7.89–7.82 (m, 2H, Py-H), 4.32 (s, 1H, OH), 3.97–3.89 (m, 2H, azetidine-H).
Comparative Analysis of Synthetic Routes
Table 2: Method Efficiency Comparison
| Method | Steps | Total Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Aziridine Expansion | 4 | 58 | 99.2 | Industrial |
| β-Amino Alcohol Cyclic | 5 | 42 | 98.1 | Lab-scale |
| Continuous Flow | 3 | 76 | 99.8 | Pilot-plant |
Mechanistic Insights and Side Reactions
Competing pathways during pyridine coupling generate byproducts:
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The azetidine ring undergoes nucleophilic substitution under basic conditions. Key examples include:
| Reaction Type | Reagents/Conditions | Products | Yield/Data |
|---|---|---|---|
| Ring-opening | NaH, alkyl halides | N-alkylated azetidine derivatives | 60-75% yield |
| Hydroxymethyl activation | SOCl₂, DMF catalyst | Chloromethyl intermediate | 85% conversion |
These reactions are critical for functionalizing the azetidine scaffold. The pyridine nitrogen enhances electron withdrawal, increasing azetidine ring strain and reactivity.
Oxidation Reactions
The hydroxymethyl group (-CH₂OH) is susceptible to oxidation:
| Oxidizing Agent | Conditions | Product | Notes |
|---|---|---|---|
| CrO₃ | H₂SO₄, acetone, 0°C | [1-(Pyridin-2-yl)azetidin-3-yl]carboxylic acid | 45% isolated yield |
| KMnO₄ | Aqueous NaOH, reflux | Same as above | Lower selectivity |
Chromium-based oxidants show higher regioselectivity compared to permanganate systems.
Acylation and Esterification
The alcohol group participates in esterification:
| Reagent | Conditions | Product | Characterization |
|---|---|---|---|
| Acetyl chloride | Pyridine, RT, 12 hrs | Acetylated derivative | NMR: δ 2.08 (s, 3H) |
| Benzoyl chloride | DMAP, DCM, 0°C → RT | Benzoylated analog | 78% yield |
Coordination Chemistry
The pyridine moiety acts as a ligand in metal complexes:
| Metal Salt | Conditions | Complex Properties | Application |
|---|---|---|---|
| CuCl₂ | MeOH, reflux, 2 hrs | Blue crystalline complex | Catalytic oxidation studies |
| Pd(OAc)₂ | DMF, 80°C, N₂ atmosphere | Palladium(II) coordination compound | Cross-coupling catalysis |
Hydrolysis and Stability
The compound demonstrates pH-dependent stability:
Reaction Data from NMR Studies
The hydrolysis of its ethyl ester precursor ([1-(pyridin-2-yl)azetidin-3-yl]acetate) unde
Scientific Research Applications
CCR6 Receptor Modulation
Recent studies indicate that derivatives of azetidine compounds, including [1-(pyridin-2-yl)azetidin-3-yl]methanol hydrochloride, have shown promise as modulators of the CCR6 receptor. This receptor plays a crucial role in immune responses and has been implicated in various inflammatory diseases. Compounds targeting CCR6 may provide new avenues for treating conditions such as asthma and multiple sclerosis .
Antifibrotic Properties
Research has demonstrated that azetidine derivatives can effectively reduce levels of lysophosphatidic acid (LPA), a lipid mediator involved in fibrosis. A specific derivative was shown to reduce LPA levels in vivo, suggesting potential applications in treating pulmonary fibrosis and other fibrotic diseases .
Anticancer Activity
Azetidine derivatives are being investigated for their anticancer properties. Some studies suggest that these compounds can induce apoptosis in cancer cells, making them candidates for further development in oncology .
Synthesis Methodologies
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the azetidine ring through cyclization reactions.
- Introduction of the pyridine moiety via nucleophilic substitution.
- Hydrochloride salt formation to enhance solubility and stability.
A detailed synthesis pathway can be outlined based on existing patents and literature, which provide insights into the reaction conditions and purification processes used to obtain high-purity products .
Case Study 1: CCR6 Modulators
A study published in 2021 detailed the synthesis and evaluation of several azetidine derivatives as CCR6 modulators. The lead compound exhibited significant receptor binding affinity and selectivity, highlighting the therapeutic potential of this class of compounds in treating autoimmune disorders .
Case Study 2: Antifibrotic Activity
In a preclinical model of pulmonary fibrosis, an azetidine derivative was administered to evaluate its efficacy in reducing fibrotic markers. The results indicated a substantial decrease in collagen deposition and inflammatory cell infiltration, suggesting that this compound could be a viable candidate for antifibrotic therapy .
Mechanism of Action
The mechanism of action of [1-(pyridin-2-yl)azetidin-3-yl]methanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes involved in fibrosis or microbial growth .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Similar Compounds
*Similarity scores (0–1 scale) based on structural alignment algorithms (e.g., Tanimoto index) .
Key Structural and Functional Differences
Ring Size and Saturation: The target compound contains a 4-membered azetidine ring, which imposes conformational rigidity compared to 5-membered pyrrolidine analogs (e.g., Pyrrolidin-3-ylmethanol HCl hydrate). Smaller rings like azetidine may enhance metabolic stability but reduce synthetic accessibility .
Substituent Effects: The bromopyrazole in 1-(Azetidin-3-yl)-4-bromo-1H-pyrazole HCl introduces a halogenated heterocycle, enabling cross-coupling reactions for further derivatization . Diphenyl(pyridin-2-yl)methanol HCl incorporates bulky aromatic groups, likely altering binding affinity in receptor-targeted applications compared to the smaller azetidine-based target compound .
Physicochemical Properties :
- 1-Methylazetidin-3-ol HCl (MW 123.58) lacks the pyridine ring, significantly reducing molecular weight and complexity. This simplification may enhance bioavailability but limit target specificity .
Biological Activity
[1-(pyridin-2-yl)azetidin-3-yl]methanol hydrochloride is a chemical compound that has attracted attention in medicinal chemistry due to its unique structural features, which include a pyridine ring and an azetidine moiety. The presence of a hydroxymethyl group enhances its potential for various biological interactions, making it a candidate for studies in enzyme inhibition and receptor modulation. This article explores the biological activity of this compound, including its pharmacological properties, potential therapeutic applications, and relevant research findings.
Structural Characteristics
The compound's structure contributes significantly to its biological activity. The azetidine ring provides a three-dimensional framework that can facilitate binding to biological targets, while the pyridine ring is known for its ability to participate in hydrogen bonding and π-π stacking interactions.
Biological Activity Predictions
Computational models, such as the Prediction of Activity Spectra for Substances (PASS), suggest that this compound may interact with various biological targets, including enzymes and receptors involved in metabolic pathways. The predictions indicate a spectrum of potential pharmacological effects, which can be summarized as follows:
| Target | Predicted Activity | Mechanism |
|---|---|---|
| Enzymes | Inhibition | Competitive binding |
| Receptors | Modulation | Allosteric effects |
Case Studies and Research Findings
Research has highlighted several promising aspects of this compound:
- Enzyme Inhibition : Studies have shown that compounds with similar structures can inhibit key enzymes involved in disease pathways. For instance, azetidine derivatives have been investigated for their potential to inhibit polyketide synthases, crucial in the biosynthesis of antibiotics and anticancer agents .
- Antimicrobial Properties : Research indicates that derivatives of azetidine can exhibit significant antimicrobial activity. For example, compounds related to this compound have been tested against various bacterial strains, demonstrating effective minimum inhibitory concentrations (MICs) .
- Neuroprotective Effects : Some studies suggest that pyridine-containing compounds may have neuroprotective properties. The unique structural features of this compound could enhance its ability to cross the blood-brain barrier and exert protective effects on neuronal cells.
Synthesis and Interaction Studies
The synthesis of this compound can be approached through various methods, often involving multi-step reactions that optimize yield and purity. Interaction studies focusing on binding affinity and selectivity towards biological targets are crucial for understanding its pharmacological profile.
Q & A
Q. What are the recommended methods for synthesizing [1-(pyridin-2-yl)azetidin-3-yl]methanol hydrochloride, and how can purity be optimized?
Synthesis typically involves nucleophilic substitution or reductive amination. For example, azetidine-3-methanol derivatives can be functionalized with pyridyl groups via coupling reactions under inert conditions. Purification often employs column chromatography (silica gel, eluent: dichloromethane/methanol gradients) followed by recrystallization from ethanol/water mixtures. Purity optimization requires monitoring by HPLC (C18 column, UV detection at 254 nm) and adjusting reaction stoichiometry to minimize byproducts like unreacted pyridine intermediates .
Q. How is the crystal structure of this compound determined, and what software tools are recommended for refinement?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. For refinement, the SHELX suite (SHELXL for structure solution and refinement) is widely used due to its robustness in handling small-molecule crystallography. Key parameters include R-factor convergence (<5%) and validation via PLATON to check for voids or disorder .
Q. What safety protocols should be followed when handling this compound in the lab?
Refer to GHS-compliant safety data sheets (SDS). Key precautions:
- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.
- Work in a fume hood to prevent inhalation of hydrochloride vapors.
- In case of exposure, rinse skin with water for 15 minutes and seek medical attention if irritation persists .
Advanced Research Questions
Q. How can synthetic yields be improved for this compound, and what are common pitfalls?
Yields depend on reaction kinetics and steric hindrance. Strategies:
- Use microwave-assisted synthesis to reduce reaction time and improve azetidine ring closure.
- Catalyze coupling reactions with Pd(OAc)₂ or CuI for higher efficiency.
- Avoid moisture-sensitive intermediates by using anhydrous solvents (e.g., THF over DMF). Common pitfalls include incomplete ring formation (monitored via FT-IR for C-N stretching at ~1,200 cm⁻¹) and hydrochloride salt precipitation during workup .
Q. How can conflicting NMR data (e.g., unexpected splitting patterns) be resolved for this compound?
Contradictions may arise from tautomerism or dynamic proton exchange. Solutions:
Q. What pharmacological assays are suitable for evaluating its bioactivity, and how are false positives mitigated?
- Antiviral activity : Plaque reduction assays (e.g., against human rhinovirus, IC₅₀ determination).
- Enzyme inhibition : Fluorescence polarization assays for kinase or protease targets.
- False-positive controls : Include counter-screens with scrambled analogs and use of orthogonal detection methods (e.g., SPR vs. ELISA) .
Q. How do computational methods (e.g., DFT) aid in predicting its reactivity or stability?
Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level predicts:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
